molecular formula C19H15N3OS B6085370 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Cat. No. B6085370
M. Wt: 333.4 g/mol
InChI Key: VADMIUVCICMQLO-DAEVNUGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene) hydrazone, also known as HNBH, is a Schiff base ligand that has been widely used in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including catalysis, fluorescence sensing, and biological imaging.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as a catalyst involves the activation of the reactant molecules by coordinating with them through its nitrogen and oxygen atoms. The resulting intermediate complex undergoes various reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has also been studied for its potential biological and physiological effects. It has been shown to exhibit antioxidant and antimicrobial properties, making it a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is its ease of synthesis and availability. It is also stable under various reaction conditions, making it a reliable catalyst. However, 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has some limitations, such as its low solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the application of 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone in scientific research. One of the most promising areas is in the development of new catalytic systems for organic transformations. 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone can also be used as a fluorescent probe for biological imaging and sensing applications. Moreover, further studies can be conducted to explore the potential biological and physiological effects of 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, which can lead to the development of new drugs and therapies.
In conclusion, 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene) hydrazone is a versatile compound with various applications in scientific research. Its unique structure and properties make it a promising candidate for catalysis, fluorescence sensing, and biological imaging. Further research can lead to the development of new applications and potential therapeutic agents.

Synthesis Methods

The synthesis of 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-1,3-benzothiazol-2(3H)-ylidene hydrazine. The reaction is typically carried out in ethanol or methanol under reflux conditions. The resulting product is a yellow crystalline solid with a melting point of 234-236 °C.

Scientific Research Applications

2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been extensively studied for its various applications in scientific research. One of the most significant applications is in the field of catalysis. 2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been shown to act as an efficient catalyst in various organic transformations, such as the synthesis of 1,2,4-triazoles and benzimidazoles.

properties

IUPAC Name

1-[(E)-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-22-16-8-4-5-9-18(16)24-19(22)21-20-12-15-14-7-3-2-6-13(14)10-11-17(15)23/h2-12,23H,1H3/b20-12+,21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMIUVCICMQLO-DAEVNUGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-1-naphthaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.